Cas no 1158302-59-0 (1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol)

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol structure
1158302-59-0 structure
Product name:1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol
CAS No:1158302-59-0
MF:C13H13FO2S
Molecular Weight:252.304526090622
CID:6088796
PubChem ID:55240233

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol 化学的及び物理的性質

名前と識別子

    • 1158302-59-0
    • 1-[3-fluoro-4-(furan-2-ylmethylsulfanyl)phenyl]ethanol
    • 1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
    • EN300-6736214
    • 1-{3-fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol
    • AKOS006261269
    • 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol
    • インチ: 1S/C13H13FO2S/c1-9(15)10-4-5-13(12(14)7-10)17-8-11-3-2-6-16-11/h2-7,9,15H,8H2,1H3
    • InChIKey: FYZXGKPDHBYWNC-UHFFFAOYSA-N
    • SMILES: S(CC1=CC=CO1)C1C=CC(=CC=1F)C(C)O

計算された属性

  • 精确分子量: 252.06202899g/mol
  • 同位素质量: 252.06202899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 58.7Ų

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6736214-1.0g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95.0%
1.0g
$971.0 2025-03-13
Enamine
EN300-6736214-0.5g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95.0%
0.5g
$758.0 2025-03-13
Enamine
EN300-6736214-5.0g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95.0%
5.0g
$2816.0 2025-03-13
Aaron
AR028G5M-2.5g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95%
2.5g
$2642.00 2023-12-16
Aaron
AR028G5M-5g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95%
5g
$3897.00 2023-12-16
Enamine
EN300-6736214-0.05g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95.0%
0.05g
$226.0 2025-03-13
Enamine
EN300-6736214-0.1g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95.0%
0.1g
$337.0 2025-03-13
Enamine
EN300-6736214-0.25g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95.0%
0.25g
$481.0 2025-03-13
Enamine
EN300-6736214-10.0g
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95.0%
10.0g
$4176.0 2025-03-13
Aaron
AR028G5M-50mg
1-(3-fluoro-4-{[(furan-2-yl)methyl]sulfanyl}phenyl)ethan-1-ol
1158302-59-0 95%
50mg
$336.00 2025-02-16

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol 関連文献

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanolに関する追加情報

Introduction to 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol (CAS No. 1158302-59-0)

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol, identified by its CAS number 1158302-59-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit intriguing chemical properties, making it a subject of interest for scientists exploring novel therapeutic agents. The structure of this molecule incorporates several key functional groups, including a fluoro substituent and a furylmethyl thioether moiety, which contribute to its unique reactivity and potential biological activity.

The fluoro atom is a well-known element in medicinal chemistry due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Its presence in 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol suggests that this compound may exhibit enhanced metabolic stability, improved binding affinity to biological targets, or altered distribution profiles compared to non-fluorinated analogs. These attributes are particularly valuable in the design of small-molecule drugs, where fine-tuning of chemical properties can significantly impact efficacy and safety.

The furylmethyl thioether group adds another layer of complexity to the molecule, providing a site for potential interactions with biological receptors or enzymes. Thioethers are known to participate in various chemical reactions, including nucleophilic substitution and oxidation processes, which can be exploited in synthetic chemistry to modify the structure of 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol for specific applications. This structural feature also opens up possibilities for further derivatization, allowing researchers to explore a wide range of analogs with tailored properties.

In recent years, there has been growing interest in the development of novel compounds that incorporate both fluoro and heterocyclic moieties, as these combinations often lead to enhanced biological activity. For instance, studies have shown that fluoro-substituted phenyl rings can improve the binding affinity of drugs to their targets, while furyl groups can contribute to favorable pharmacokinetic profiles. The integration of these elements in 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol positions it as a promising candidate for further investigation in drug discovery.

The synthesis of 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include halogenation, thiolation, and condensation reactions, each requiring precise control over reaction conditions such as temperature, solvent choice, and catalyst selection. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, facilitating their use in downstream applications.

From a biological perspective, 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol has shown potential in preclinical studies as a precursor for bioactive molecules. Researchers have explored its derivatives as intermediates in the synthesis of kinase inhibitors, G protein-coupled receptor modulators, and other therapeutic agents. The presence of both the fluoro and furylmethyl thioether groups makes this compound a versatile scaffold for designing molecules with targeted biological activity.

The compound's structural features also make it an attractive candidate for computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques can predict how 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol binds to proteins or nucleic acids, providing insights into its mechanism of action. These computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to prioritize compounds based on their predicted efficacy and selectivity before moving into costly experimental validation.

In conclusion, 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol (CAS No. 1158302-59-0) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of both fluoro and furylmethyl thioether moieties, make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to explore its synthetic pathways and biological activities, promising new insights into its role in drug discovery and development.

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